molecular formula C13H15BrN2O3 B13910169 Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate

Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate

Cat. No.: B13910169
M. Wt: 327.17 g/mol
InChI Key: BYHWYQVHMHXZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate is a brominated heterocyclic compound featuring a fused pyrrolo[2,3-C]pyridine core. Key structural attributes include:

  • 3-Bromo substituent: A reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
  • 7-Oxo group: Enhances polarity and may participate in hydrogen bonding, affecting crystallization and solubility.
  • Tert-butyl carboxylate: A protective group that improves stability and modulates lipophilicity.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or anticancer agents, given the prevalence of pyrrolopyridine derivatives in drug discovery .

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

tert-butyl 3-bromo-6-methyl-7-oxopyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-9(14)8-5-6-15(4)11(17)10(8)16/h5-7H,1-4H3

InChI Key

BYHWYQVHMHXZFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=O)N(C=C2)C)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is generally synthesized starting from appropriately substituted pyrrolo[2,3-c]pyridine precursors, which undergo selective bromination followed by tert-butyl carbamate protection. The reaction sequence can be summarized as:

  • Step 1: Construction of the pyrrolo[2,3-c]pyridine core with methyl and oxo substituents.
  • Step 2: Bromination at the 3-position of the pyrrolopyridine ring.
  • Step 3: Introduction of the tert-butyl carboxylate protecting group on the nitrogen.

Bromination

Bromination is achieved using bromine or brominating agents under controlled conditions to ensure selective substitution at the 3-position. Literature on related brominated heterocycles (e.g., tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate) indicates that bromine addition in chloroform at low temperatures followed by stirring at room temperature for extended periods yields the desired brominated product with moderate to good yields (e.g., 42% yield reported for a related compound).

Protection with tert-Butyl Group

The introduction of the tert-butyl carboxylate protecting group is commonly performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is well-established for protecting nitrogen atoms in heterocycles and has been applied successfully in structurally related pyrrolo and indole systems.

Typical Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or ethanol.
  • Temperature: Room temperature to reflux depending on the step.
  • Reaction Time: Overnight stirring for protection steps; bromination times vary from 1 hour (addition) to 18 hours (stirring).
  • Work-up: Removal of solvent under reduced pressure, filtration through silica gel, and purification by flash column chromatography.

Detailed Experimental Procedure (Adapted and Inferred)

Step Reagents and Conditions Yield Notes
Bromination Bromine (1 equiv) added dropwise to a solution of pyrrolo[2,3-c]pyridine precursor in chloroform at 5 °C, then stirred at room temperature for 18 h ~40-45% (related compounds) Controlled addition to avoid polybromination
Protection Di-tert-butyl dicarbonate (1.1 equiv), 4-dimethylaminopyridine (0.1-0.12 equiv), triethylamine (1.0-1.2 equiv) in THF or ethanol, stirred overnight at room temperature >70% (typical for Boc protection) Reaction monitored by TLC; purification by silica gel chromatography
Purification Flash column chromatography using ethyl acetate/hexanes gradient - Product isolated as white solid

Research Findings and Characterization

  • The tert-butyl protecting group provides stability and ease of purification.
  • Bromination at the 3-position is regioselective due to electronic effects of the fused pyrrolopyridine system.
  • NMR data from related compounds show characteristic shifts confirming substitution patterns and Boc protection.
  • Melting points and purity data correspond well with high-quality synthetic standards.

Summary Table of Key Parameters

Parameter Details
Starting Material Pyrrolo[2,3-c]pyridine derivative with 6-methyl and 7-oxo substituents
Brominating Agent Bromine in chloroform
Protection Agent Di-tert-butyl dicarbonate (Boc2O)
Catalysts 4-Dimethylaminopyridine (DMAP), triethylamine (Et3N)
Solvent THF or ethanol
Temperature 5 °C for bromine addition; room temperature or reflux for protection
Reaction Time 1 hour addition + 18 hours stirring (bromination); overnight (protection)
Purification Silica gel chromatography
Typical Yield 40-73% depending on step and conditions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Major Products

    Substitution: Various substituted pyrrolo[2,3-C]pyridine derivatives.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Positioning

Compound A : tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate ()
  • Core: Spiro pyran-pyrazino-pyrrolo-pyrimidine vs. fused pyrrolo[2,3-C]pyridine.
  • Substituents : Chloro at 2’, oxo at 6’.
  • Reactivity : Chlorine acts as a leaving group for nucleophilic substitution, while the spiro structure introduces conformational rigidity.
  • Applications : Intermediate in synthesizing kinase inhibitors .
Compound B : tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate ()
  • Core : Same pyrrolo[2,3-C]pyridine backbone.
  • Substituents : Bromo at 5, chloro at 7.
  • Reactivity : Halogens at adjacent positions may limit steric accessibility for coupling reactions compared to the target compound’s 3-bromo group.
Compound C : tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate ()
  • Core : Identical to the target compound.
  • Substituents : Bromo at 4 instead of 3.

Functional Group Analysis

Compound Core Structure Substituents Molecular Weight Key Reactivity
Target Compound Pyrrolo[2,3-C]pyridine 3-Br, 6-Me, 7-O ~343.18* Suzuki coupling, hydrogen bonding
Compound A () Spiro hybrid 2’-Cl, 6’-O ~525.6† Nucleophilic substitution
Compound B () Pyrrolo[2,3-C]pyridine 5-Br, 7-Cl 325.6 Limited coupling due to steric effects
Compound C () Pyrrolo[2,3-C]pyridine 4-Br 297.16 Altered electronic properties

*Estimated based on molecular formula (C₁₃H₁₅BrN₂O₃).
†Calculated from molecular formula in .

Hydrogen Bonding and Crystallization

The 7-oxo group in the target compound can act as both a hydrogen bond acceptor (via carbonyl oxygen) and donor (enol tautomer), influencing crystal packing. This contrasts with Compounds B and C, where halogens dominate intermolecular interactions. Graph set analysis () would reveal distinct hydrogen-bonding motifs, affecting solubility and bioavailability .

Research Findings and Trends

Substituent Position Matters : Bromine at position 3 (target) offers superior coupling reactivity versus position 4 or 5 (Compounds B/C) due to reduced steric hindrance and optimal electronic effects.

Spiro vs. Fused Cores : Spiro compounds () exhibit unique conformational constraints, making them preferable for targeting rigid binding pockets in proteins.

Biological Activity

Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C12H13BrN2O2
  • Molecular Weight : 302.17 g/mol
  • CAS Number : 1936429-06-9

This compound features a pyrrolo[2,3-C]pyridine core, which is significant in medicinal chemistry for its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolo compounds, including this compound, exhibit promising antimicrobial activity. For instance, compounds with similar structural motifs have shown effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds can range significantly based on their specific structure and substitution patterns.

CompoundMIC (µg/mL)Target Organism
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli
Tert-butyl 3-bromo derivativeTBDTBD

Antiparasitic Activity

In vitro studies have demonstrated that certain pyrrolopyridine derivatives possess antiparasitic properties, particularly against Cryptosporidium parvum, a pathogen responsible for cryptosporidiosis. The EC50 values for these compounds suggest they could be developed as therapeutic agents against parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the bromine and methyl groups can significantly affect potency and selectivity.

  • Bromine Substitution : The presence of bromine at the 3-position enhances the compound's lipophilicity, potentially increasing cell membrane permeability.
  • Methyl Group : The methyl group at position 6 may influence the electronic properties of the compound, affecting its interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolopyridine derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of pyrrolopyridine derivatives and tested their efficacy against various microbial strains.
    • Results indicated that compounds with specific substitutions exhibited lower MIC values compared to controls, suggesting enhanced antimicrobial properties .
  • Antiparasitic Efficacy :
    • In vivo models demonstrated that certain derivatives showed significant efficacy against C. parvum, with improved outcomes in treated subjects compared to untreated controls .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, pyrrole proton splitting) .
  • HRMS : Validate molecular weight (e.g., observed [M+H]⁺ at m/z 394.1768 vs. calculated 394.1767) .
  • IR Spectroscopy : Detect carbonyl stretches (1725 cm⁻¹ for Boc group) and aromatic C–Br vibrations (550–600 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolo-pyridine core .

How should researchers resolve discrepancies in NMR data suggesting tautomerism or polymorphism?

Advanced
Unexpected NMR splitting or peak shifts may indicate tautomeric equilibria or crystal packing effects. Solutions include:

  • Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography : Use SHELX-97 for structure refinement to confirm tautomeric forms and hydrogen-bonding networks (e.g., graph-set analysis of O–H···N interactions) .

Case Study : A 0.1 ppm shift in carbonyl ¹³C NMR signals was traced to solvent polarity effects; replicate experiments in CDCl₃ vs. DMSO-d₆ .

What are the key applications of this compound in medicinal chemistry research?

Basic
The compound serves as a versatile intermediate in synthesizing kinase inhibitors and anti-cancer agents. Its bromine atom enables Suzuki-Miyaura cross-couplings for introducing aryl/heteroaryl groups .

Example : Functionalization at the 3-position with piperazine derivatives yields candidates for EGFR inhibition .

What strategies enhance regioselective functionalization of the pyrrolo[2,3-C]pyridine scaffold?

Q. Advanced

  • Directing Groups : Install temporary groups (e.g., –OMe) to steer electrophilic substitution away from the 7-oxo position .
  • Protection Schemes : Use TBS protection for reactive NH groups to prevent undesired alkylation .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity in Pd-catalyzed couplings .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep under argon at –20°C in amber vials to prevent light- or moisture-induced decomposition .
  • Handling : Use P95/P1 respirators and nitrile gloves during weighing to minimize inhalation/skin contact .

How can hydrogen-bonding patterns in the crystal structure inform drug design?

Advanced
Graph-set analysis (e.g., Etter’s rules) of X-ray data identifies motifs like R₂²(8) dimers, which stabilize binding to biological targets. For example, intermolecular N–H···O bonds may mimic enzyme-inhibitor interactions .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic

  • By-Products : Over-bromination (add Na₂S₂O₃ washes) or Boc group cleavage (use milder acids like HCl/dioxane) .
  • Pd Catalyst Residues : Remove via silica gel chromatography or activated charcoal filtration .

What mechanistic insights exist for palladium-catalyzed cross-couplings involving this compound?

Advanced
The catalytic cycle involves oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with boronic acids. Key factors:

  • Ligand Effects : Bulky ligands (X-Phos) prevent β-hydride elimination in aryl couplings .
  • Base Role : Cs₂CO₃ deprotonates intermediates, accelerating reductive elimination .

Table 1 : Representative Reaction Conditions for Suzuki-Miyaura Coupling

ReagentConditionsYield (%)Reference
Pd(OAc)₂, X-PhosDioxane, 100°C, 12h64–70
PdCl₂(dppf), K₃PO₄Toluene/EtOH, 80°C, 8h58

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.